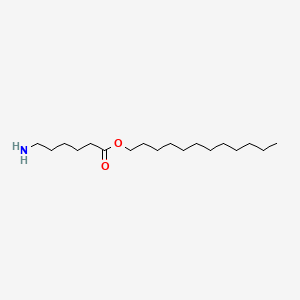

Dodecyl 6-aminocaproate

Description

Properties

CAS No. |

39874-56-1 |

|---|---|

Molecular Formula |

C18H37NO2 |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

dodecyl 6-aminohexanoate |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19/h2-17,19H2,1H3 |

InChI Key |

HOBFNYJWHAJAHL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCN |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCN |

Other CAS No. |

39874-56-1 |

Synonyms |

DDEAC dodecyl 6-aminocaproate dodecyl epsilon-aminocaproate epsilon-aminocaproate 1-dodecyl este |

Origin of Product |

United States |

Foundational & Exploratory

Dodecyl 6-aminohexanoate vs Dodecyl 6-aminocaproate synonyms

Title: The Dodecyl 6-Aminocaproate Equivalence: A Technical Guide to Nomenclature, Synthesis, and Application in Lipid Therapeutics

Executive Summary

This technical guide addresses the nomenclature ambiguity between Dodecyl 6-aminohexanoate and Dodecyl 6-aminocaproate . These terms are synonyms for the same chemical entity (

Part 1: Chemical Identity & Nomenclature Resolution

The confusion regarding this compound stems from the dual naming conventions of its parent acid.

-

IUPAC Name: 6-Aminohexanoic acid (derived from the 6-carbon alkane hexane).[1][2]

-

Common Name:

-Aminocaproic acid (derived from capra, meaning goat, historically associated with C6 fatty acids).[1]

Therefore, the ester formed by reacting this acid with 1-Dodecanol (Lauryl alcohol) inherits both names. In pharmaceutical applications, it is frequently abbreviated as DDEAC .

Chemical Structure & Properties

| Property | Value |

| Chemical Formula | |

| Molecular Weight | ~299.49 g/mol |

| IUPAC Name | Dodecyl 6-aminohexanoate |

| Common Synonym | Dodecyl |

| Functional Class | Amino acid ester; Non-ionic surfactant (at pH > pKa); Cationic lipid (at pH < pKa) |

| LogP (Predicted) | ~5.8 (Highly Lipophilic) |

| pKa (Amine) | ~10.6 (Typical for primary alkyl amines) |

Visualizing the Nomenclature Hierarchy

Figure 1: Genealogical mapping of the synonyms showing the convergence of IUPAC and Common nomenclature into the single target molecule.

Part 2: Synthetic Pathways & Optimization

The synthesis of Dodecyl 6-aminohexanoate requires overcoming the zwitterionic nature of the parent amino acid. Direct Fischer esterification is the most robust method, provided water removal is actively managed to drive the equilibrium.

Protocol: Acid-Catalyzed Esterification (Dean-Stark Method)

Objective: Synthesize Dodecyl 6-aminohexanoate tosylate salt, followed by neutralization to the free base.

Reagents:

-

1-Dodecanol (1.1 eq - slight excess drives reaction)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (1.1 eq)

-

Solvent: Toluene (High boiling point, forms azeotrope with water)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, combine 6-aminohexanoic acid, 1-dodecanol, and p-TsOH in toluene (0.5 M concentration relative to the acid).

-

Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

-

Expert Insight: The p-TsOH serves two purposes: it catalyzes the esterification and protonates the amine, preventing the formation of intermolecular amides (oligomerization).

-

-

Reflux: Heat the mixture to reflux (~110°C). Monitor the collection of water in the Dean-Stark trap. Continue until theoretical water evolution is observed (typically 4–6 hours).

-

Isolation (Salt Form): Cool the reaction to room temperature. The tosylate salt of the ester often precipitates. If not, add diethyl ether to induce precipitation. Filter and wash with cold ether.

-

Neutralization (Free Base):

-

Suspend the tosylate salt in Dichloromethane (DCM).

-

Wash with saturated aqueous Sodium Bicarbonate (

) or 1M NaOH. -

Critical Check: Ensure the aqueous layer pH is >11 to fully deprotonate the primary amine.

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. The resulting oil is Dodecyl 6-aminohexanoate.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from raw reagents to the isolated free base ester.

Part 3: Functional Applications in Drug Delivery

Dodecyl 6-aminohexanoate is chemically significant because it mimics the structure of Azone (a gold-standard permeation enhancer) but possesses a biodegradable ester linkage, reducing long-term tissue toxicity.

Transdermal Permeation Enhancer (DDEAC)

The molecule acts as a "biodegradable Azone analog." Its mechanism involves intercalating into the Stratum Corneum lipid bilayer.

-

Mechanism: The polar "head" (amino ester) anchors at the interface, while the C12 "tail" disrupts the packing of ceramides and fatty acids, creating fluid channels for drug diffusion.

-

Advantage: Unlike Azone, the ester bond is susceptible to esterases in the skin, breaking down the molecule into endogenous-like metabolites (fatty alcohol and amino acid) after it has performed its function.

Lipid Nanoparticles (LNPs)

In the context of mRNA or siRNA delivery, Dodecyl 6-aminohexanoate serves as a helper lipid or a precursor for ionizable lipids.

-

Ionization: The primary amine has a pKa ~10.6. However, it can be further alkylated to form tertiary amines (ionizable lipids) that respond to endosomal pH.

-

Tail Structure: The C12 chain provides the necessary hydrophobicity for particle self-assembly.

Mechanism of Action Diagram

Figure 3: Mechanism of action for transdermal permeation enhancement and subsequent biodegradation.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (

-

Diagnostic Peak 1: A triplet at ~2.3 ppm corresponding to the

-methylene protons relative to the carbonyl ( -

Diagnostic Peak 2: A triplet at ~4.05 ppm corresponding to the protons on the dodecyl chain adjacent to the oxygen (

). -

Diagnostic Peak 3: A broad singlet (variable) for the amine protons (

), which disappears upon

2. Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Expected Ion:

at m/z ~300.5.

References

-

IUPAC Nomenclature of Organic Chemistry. "Rule C-421: Amino Carboxylic Acids." IUPAC Blue Book. Link

-

Transdermal Enhancer Chemistry. "Azone, its acyclic analog dodecyl-6-aminohexanoate (DDEAC), and the corresponding alkylammonium alkylcarbamate." ResearchGate. Link

-

Biodegradable Surfactants. "Esters of 6-aminohexanoic acid as skin permeation enhancers." Journal of Pharmaceutical Sciences. Link

-

Amino Acid Ester Synthesis. "Protocol for the preparation of primary amine-containing catalysts on the resin." STAR Protocols. Link

Sources

DDEAC Permeation Enhancer: Mechanism of Action & Application Guide

This guide provides an in-depth technical analysis of DDEAC (Dodecyl-6-aminohexanoate) , a biodegradable, amino acid-derived permeation enhancer.[1][2] Distinct from its structural analog DDAIP (Dodecyl-2-(N,N-dimethylamino) propionate), DDEAC represents a class of "acyclic Azone analogs" that leverage a specific alkyl-chain/polar-head balance to reversibly modulate the stratum corneum (SC) barrier.

Executive Technical Summary

DDEAC (Dodecyl-6-aminohexanoate) is a potent, biodegradable chemical permeation enhancer (CPE) designed to overcome the barrier properties of the stratum corneum. It functions primarily as a lipid fluidizing agent with a secondary mechanism involving the Transkarbam 12 (T12) equilibrium system . Unlike traditional enhancers (e.g., Azone) which persist in the skin and cause irritation, DDEAC is engineered with a labile ester bond, ensuring rapid enzymatic hydrolysis into endogenous-like metabolites (6-aminohexanoic acid and dodecanol), thereby minimizing local toxicity.

Chemical Architecture & Properties

To understand the mechanism, one must first understand the molecular architecture that dictates DDEAC's interaction with the lipid bilayer.

| Property | Specification | Mechanistic Implication |

| IUPAC Name | Dodecyl 6-aminohexanoate | Defines the amphiphilic nature.[3] |

| Structure | Polar Head: Amino group ( | The C12 tail is optimal for intercalation into SC lipid bilayers (matching the length of ceramide fatty acid chains). |

| pKa | ~10.0 (Amino group) | Exists as a cation at physiological pH, aiding solubility but requiring deprotonation or counter-ion shielding for maximum lipid partitioning. |

| LogP | ~4.5 - 5.5 | High lipophilicity drives partitioning into the intercellular lipid matrix. |

| Biodegradability | Ester-linked | Hydrolyzed by epidermal esterases into non-toxic byproducts. |

Mechanism of Action (MOA)

DDEAC operates via a Dual-Phase Disruption Model . Its efficacy is often enhanced when formulated as its carbamate salt, Transkarbam 12 (T12) , which acts as a pro-enhancer system.[2]

Phase 1: The Transkarbam 12 (T12) "Switch" Mechanism

In advanced applications, DDEAC is not applied directly but generated in situ from Transkarbam 12 (T12). T12 is formed by the reaction of DDEAC with

-

The Trigger: Upon application to the skin, the unstable T12 ammonium-carbamate salt decomposes due to the shift in equilibrium (loss of

). -

The Release: This decomposition releases two molecules of protonated DDEAC and volatile

.[5] -

The Effect: The

release may create transient micro-cavities, while the freshly released DDEAC monomers possess high thermodynamic activity, driving rapid partitioning into the SC.

Phase 2: Lipid Bilayer Fluidization (The Core Effect)

Once inside the Stratum Corneum, DDEAC targets the intercellular lipid lamellae:

-

Intercalation: The C12 hydrophobic tail inserts between the fatty acid chains of ceramides and phospholipids.

-

Disruption: The "kinked" structure (due to the ester linkage and amino head group) disrupts the tightly packed orthorhombic and hexagonal lipid lattices.

-

Fluidization: This increases the rotational freedom of lipid chains (measurable via FTIR

stretching), reducing the diffusional resistance of the barrier.

Phase 3: Polar Pathway Expansion

The polar amino head group of DDEAC interacts with the polar head groups of ceramides and water pools within the SC. This hydration effect swells the polar regions, creating "aqueous channels" that facilitate the permeation of hydrophilic drugs (e.g., theophylline, adefovir).

Figure 1: The Transkarbam 12 to DDEAC activation pathway and subsequent lipid bilayer disruption.

Experimental Validation Protocols

To validate DDEAC's mechanism and efficacy, the following self-validating protocols are recommended. These move beyond simple "steps" to ensure data integrity.

Protocol A: Ex Vivo Permeation Assay (Franz Diffusion Cell)

Objective: Quantify the Enhancement Ratio (ER) of DDEAC against a control.

-

Tissue Preparation:

-

Use porcine ear skin (physiologically closest to human SC).

-

Integrity Check: Measure Transepidermal Water Loss (TEWL) or Electrical Resistance (

) before application. Discard damaged skin.

-

-

Donor Phase Formulation:

-

Control: Drug saturated in Propylene Glycol (PG).

-

Test: Drug + 1% DDEAC (w/w) in PG.

-

Causality Note: Using saturated solutions ensures thermodynamic activity remains constant (=1), making flux purely a function of barrier permeability change.

-

-

Sampling & Analysis:

-

Sample receptor fluid at

hours. -

Quantify via HPLC.[2] Calculate Flux (

) from the linear portion of the cumulative amount vs. time plot. -

Calculation:

.

-

Protocol B: Biophysical Mechanism Validation (FTIR)

Objective: Confirm lipid fluidization at the molecular level.

-

Sample Prep: Isolate Stratum Corneum via trypsin digestion.

-

Treatment: Incubate SC sheets in 1% DDEAC solution for 24 hours; hydrate controls in buffer.

-

Spectroscopy:

-

Acquire FTIR spectra (4000–400

). -

Critical Region 1 (Lipids): Focus on asymmetric (

) and symmetric ( -

Success Metric: A blue shift (shift to higher wavenumber, e.g.,

) indicates increased disorder (fluidization) of lipid chains. -

Critical Region 2 (Proteins): Analyze Amide I (~1640

) and Amide II (~1540

-

Figure 2: Integrated experimental workflow for validating permeation enhancement and mechanism.

Safety & Biodegradability Profile

A critical advantage of DDEAC over Azone is its safety profile.

-

Metabolic Pathway: DDEAC contains a labile ester bond. Upon passing through the metabolically active epidermis, it encounters esterases.

-

Reaction:

-

Toxicity:

-

Reversibility: Electrical resistance studies show that skin barrier function recovers significantly faster after DDEAC treatment compared to Azone, confirming the "reversible" nature of the barrier modulation.

References

-

Vávrová, K., et al. (2005). Biodegradable amino acid-based surfactants as skin permeation enhancers.[1][5][7]Journal of Controlled Release .

-

Dvořáková, K., et al. (2011). Transkarbam 12: A new biodegradable transdermal permeation enhancer.[2]Pharmaceutical Research .[1][8][9]

-

Hrabálek, A., et al. (2006). Esters of 6-aminohexanoic acid as skin permeation enhancers: The effect of branching in the alkanol chain.Bioorganic & Medicinal Chemistry Letters .

-

Kováčik, A., et al. (2020). Mechanism of action of amino acid-based permeation enhancers: A combined in vitro and in silico study.Pharmaceutics .[3][5][8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DDAIP - Wikipedia [en.wikipedia.org]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. ijapsr.latticescipub.com [ijapsr.latticescipub.com]

Biodegradability of Amino Acid-Based Surfactants: The Case of DDEAC

Topic: (Dodecyl-6-aminohexanoate) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The shift toward "soft" drugs and excipients—compounds that are biologically active but degrade into non-toxic metabolites—has accelerated the development of amino acid-based surfactants. DDEAC (Dodecyl-6-aminohexanoate) represents a paradigmatic shift in this class. Designed as a biodegradable analog to the potent but persistent permeation enhancer Azone®, DDEAC leverages a labile ester linkage to ensure rapid enzymatic hydrolysis. This guide provides a technical analysis of DDEAC’s biodegradation mechanisms, experimental validation protocols, and its comparative advantage in transdermal drug delivery systems.

Chemical Architecture & Design Logic

The "Soft" Surfactant Strategy

DDEAC is chemically defined as the dodecyl ester of 6-aminohexanoic acid (ε-aminocaproic acid). Its design addresses the primary limitation of traditional permeation enhancers: dermal irritation caused by prolonged tissue residence.

-

Head Group: 6-Aminohexanoic acid (zwitterionic potential, biocompatible).

-

Linker: Ester bond (The "Weak Link"). Unlike the metabolically stable amide bond in Azone®, the ester bond in DDEAC is susceptible to rapid cleavage by cutaneous and systemic esterases.

-

Tail: Dodecyl chain (C12), optimized for intercalation into the stratum corneum lipid bilayer.

Molecular Causality of Biodegradation

The biodegradability of DDEAC is not accidental; it is a structural inevitability. The ester bond acts as a "chemical fuse." Upon penetrating the viable epidermis, where esterase activity is high, the molecule is cleaved, destroying its surfactant properties (amphiphilicity) and preventing membrane disruption in deeper tissues.

Biodegradation Pathways

The degradation of DDEAC follows a biphasic process: Primary Biodegradation (loss of surface activity) and Ultimate Biodegradation (mineralization).

Mechanism of Action

-

Enzymatic Hydrolysis: Non-specific esterases (e.g., carboxylestyerases EC 3.1.1.1) attack the carbonyl carbon of the ester linkage.

-

Metabolite Release: The reaction yields 1-Dodecanol and 6-Aminohexanoic acid .

-

Metabolic Fate:

-

1-Dodecanol: Oxidized to dodecanoic acid (lauric acid), then metabolized via

-oxidation to Acetyl-CoA. -

6-Aminohexanoic acid: A lysine analog, excreted renally or utilized in minor metabolic pathways; known for low systemic toxicity.

-

Pathway Visualization

Caption: Enzymatic hydrolysis pathway of DDEAC showing cleavage into lipophilic and hydrophilic metabolites and their subsequent metabolic fates.

Experimental Protocols for Validation

To validate the biodegradability of DDEAC, researchers must employ a combination of kinetic enzymatic assays (for half-life) and respirometric tests (for mineralization).

Protocol A: Enzymatic Hydrolysis Kinetics (Half-Life Determination)

Objective: Determine the

-

Preparation: Solubilize DDEAC (100

M) in phosphate buffer (pH 7.4) with 1% acetonitrile (to aid solubility). -

Initiation: Add Porcine Liver Esterase (PLE) or skin homogenate (S9 fraction) at 37°C.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately stop reaction with ice-cold methanol containing an internal standard.

-

Analysis: Quantify remaining DDEAC via HPLC-UV (210 nm) or LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Protocol B: OECD 301F (Manometric Respirometry)

Objective:[1][2][3][4] Assess "Ready Biodegradability" (Mineralization to CO2).

-

System: Closed respirometer bottles containing mineral medium and activated sludge inoculum (30 mg/L SS).

-

Test Substance: Add DDEAC to a final concentration equivalent to 100 mg/L ThOD (Theoretical Oxygen Demand).

-

Control: Use Sodium Benzoate as a reference substance (>60% degradation in 14 days).

-

Measurement: Monitor

consumption continuously for 28 days. -

Pass Criteria:

ThOD removal within a 10-day window after reaching 10% degradation.

Workflow Visualization

Caption: Dual-stream validation workflow for assessing primary (enzymatic) and ultimate (mineralization) biodegradability.

Comparative Data Analysis

The following table contrasts DDEAC with the industry-standard enhancer (Azone) and a common surfactant (SDS).

| Feature | DDEAC (Amino Acid Ester) | Azone® (Laurocapram) | SDS (Anionic Surfactant) |

| Linkage Type | Ester (Labile) | Amide (Stable cyclic) | Sulfate Ester |

| Biodegradation | Rapid (Enzymatic hydrolysis) | Slow/Resistant | Rapid (Ultimate) |

| Half-Life (Est.) | Minutes to Hours (in skin) | Days (Persistent) | ~1-2 Days (Aquatic) |

| Toxicity | Low (Metabolites are safe) | Moderate (Irritant) | Moderate (Irritant) |

| Mechanism | Fluidization + "Fuse" effect | Fluidization only | Protein denaturation |

Technical Insight: While SDS is biodegradable, its mechanism of action involves protein denaturation, causing significant irritation. DDEAC achieves biodegradability without sacrificing the "softness" required for drug delivery, as its breakdown products are endogenous-like molecules.

References

-

Doležal, P., et al. (1993). Esters of 6-aminohexanoic acid as skin permeation enhancers. Pharmaceutical Research. Link

-

Vávrová, K., et al. (2005). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. Journal of Controlled Release. Link

-

Hrabálek, A., et al. (2006).[5] Synthesis and enhancing effect of transkarbam 12 on the transdermal delivery. Bioorganic & Medicinal Chemistry. Link

-

OECD. (1992).[6] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[6][7][8] Link

-

Tiew, S.X., et al. (2022). Amino acid-based surfactants: A review on their synthesis, properties and applications. Advances in Colloid and Interface Science. Link

Sources

Physicochemical Properties and Permeation Mechanics of Dodecyl 6-aminohexanoate (DDEAC)

[1][2]

Executive Summary & Chemical Identity

Dodecyl 6-aminohexanoate , commonly referred to in pharmaceutical literature as DDEAC (or sometimes as the active component of Transkarbam 12 ), represents a pivotal class of "soft" transdermal permeation enhancers.[1] Unlike its rigid analog Azone (laurocapram), DDEAC is designed with a labile ester bond, conferring biodegradability and a superior safety profile.[1]

This guide analyzes DDEAC not merely as a surfactant, but as a pro-drug-like excipient that modulates the stratum corneum (SC) barrier through specific lipid-disrupting mechanisms before metabolizing into non-toxic byproducts.[1]

Chemical Structure & Identity[2][3][4]

-

IUPAC Name: Dodecyl 6-aminohexanoate[1]

-

Common Abbreviations: DDEAC, Dodecyl-ε-aminocaproate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 299.49 g/mol [1]

-

Structural Class: Amino acid alkyl ester / Biodegradable cationic surfactant[1]

-

Parent Compound: 6-Aminohexanoic acid (ε-Aminocaproic acid)[1][2][3]

Physicochemical Profile

The efficacy of DDEAC is dictated by its amphiphilic nature—balancing a lipophilic C12 tail with a polar, ionizable amino head group.

Key Parameters Table[2][6][7][8]

| Property | Value / Characteristic | Technical Significance |

| Physical State | Waxy solid or viscous oil (dependent on purity/salt form) | Requires gentle heating or dissolution in vehicle (PG/Ethanol) for formulation.[1] |

| Melting Point | ~35–40 °C (Free Base)* | Low melting point facilitates incorporation into semi-solid topical dosage forms.[1] |

| Predicted LogP | 5.8 ± 0.4 | Highly lipophilic; partitions strongly into the SC lipid domains.[1] |

| pKa (Amine) | ~9.8 – 10.2 | Exists as a cation at physiological skin pH (5.5).[1] Allows ion-pairing with anionic drugs.[1] |

| Critical Micelle Conc.[1] (CMC) | ~0.5 – 1.0 mM | Low CMC indicates strong surfactant activity; forms micelles at low concentrations.[1] |

| Solubility | Insol. Water; Sol.[1] Ethanol, Chloroform, Propylene Glycol | Formulation requires co-solvents; not suitable for purely aqueous vehicles. |

| Biodegradability | High ( | Hydrolyzes to 6-aminohexanoic acid (water sol.) and dodecanol (lipid sol.).[1] |

*Note: Pure crystalline salts (e.g., Hydrochloride) will have significantly higher melting points (>100°C).[1]

The "Soft Drug" Advantage

The defining physicochemical feature of DDEAC is its metabolic instability .

Mechanism of Action: The Lipid Disruption Cascade

DDEAC operates via a specific interaction with the intercellular lipid lamellae of the stratum corneum.

The "Insert and Expand" Model

-

Partitioning: Driven by its C12 tail, DDEAC partitions into the hydrophobic tails of ceramides and fatty acids in the SC.

-

Headgroup Repulsion: The protonated amino group (

) resides at the polar interface.[1] The positive charge creates electrostatic repulsion between the enhancer headgroups and the polar heads of the ceramides. -

Fluidization: This repulsion increases the "free volume" within the bilayer, reducing the phase transition temperature (

) of the lipids and increasing fluidity.

The Transkarbam 12 (T12) Connection

DDEAC is often synthesized or applied as part of the Transkarbam 12 system (an ammonium carbamate salt).[4]

-

Mechanism: T12 is unstable in the acidic environment of the skin. Upon application, it decomposes, releasing DDEAC and

. -

Synergy: The release of

creates a supersaturated thermodynamic state, while the freshly generated DDEAC monomers rapidly penetrate the lipid barrier.

Visualization: Mechanism of Action Pathway

The following diagram illustrates the conversion of the T12 precursor into active DDEAC and its interaction with the skin barrier.

Figure 1: The activation pathway of DDEAC from its carbamate precursor and subsequent lipid bilayer disruption.

Synthesis & Characterization Protocol

For research applications, synthesizing DDEAC in situ or as a stable hydrochloride salt is recommended to prevent polymerization of the parent amino acid.

Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesize Dodecyl 6-aminohexanoate Hydrochloride.

Reagents:

-

6-Aminohexanoic acid (6-AHA)[1]

-

1-Dodecanol (Excess)[1]

-

Thionyl Chloride (

)[1] -

Solvent: Chloroform or Toluene[1]

Step-by-Step Methodology:

-

Preparation: Suspend 6-AHA (0.1 mol) in 1-Dodecanol (0.15 mol) and dry Chloroform (100 mL) in a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Activation: Cool the mixture to 0°C in an ice bath. Add Thionyl Chloride (0.12 mol) dropwise over 30 minutes. Caution:

and -

Reaction: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours. The suspension should clear as the ester forms.

-

Work-up (Purification):

-

Recrystallization: Recrystallize from Ethanol/Ether to obtain pure Dodecyl 6-aminohexanoate HCl.

Validation (QC Criteria):

Experimental Permeation Workflow

To validate DDEAC efficacy, a comparative Franz Cell study is the gold standard.

In Vitro Permeation Study (Porcine Skin)

Rationale: Porcine ear skin is the closest structural surrogate to human skin for lipid-based enhancer studies.[1][5]

-

Membrane Preparation: Dermatomed porcine ear skin (500

thickness).[1] -

Donor Phase:

-

Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 0.05% Sodium Azide (preservative).[1] Maintain sink conditions.

-

Sampling: Sample 200

at 1, 2, 4, 8, 12, and 24 hours. Replenish with fresh buffer.[1] -

Analysis: HPLC-UV or LC-MS for drug content.

-

Calculation: Plot cumulative amount (

) vs. time. Calculate Flux (

Structure-Activity Relationship (SAR) Visualization

Understanding why the C12 (Dodecyl) chain is optimal requires analyzing the balance between solubility and disruption.[1]

Figure 2: Structure-Activity Relationship illustrating the optimality of the C12 chain length for skin permeation.

References

-

Vávrová, K., et al. (2008).[1] Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir.[1][5] European Journal of Pharmaceutics and Biopharmaceutics. Link[1]

-

Doležal, P., et al. (1993).[1] Esters of 6-aminohexanoic acid as skin permeation enhancers. Pharmaceutical Research. (Foundational work establishing the acyclic Azone analog concept).[6][1]

-

Novotný, J., et al. (2011).[1] Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action. Journal of Controlled Release. Link

-

Hrabálek, A., & Vávrová, K. (2006).[1] Structure-activity relationships of transdermal penetration enhancers. Current Medicinal Chemistry. (Review of the C12 optimality).

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Profile and Toxicity of Dodecyl 6-Aminocaproate

Introduction

Dodecyl 6-aminocaproate (also known as lauryl 6-aminohexanoate) is the ester formed from the reaction of 1-dodecanol (lauryl alcohol) and 6-aminocaproic acid. This molecule is of significant interest in pharmaceutical and cosmetic research, primarily for its properties as a skin permeation enhancer. Its amphiphilic nature, combining a lipophilic 12-carbon alkyl chain with a hydrophilic amino acid headgroup, allows it to interact with and temporarily disrupt the highly organized lipid structure of the stratum corneum, thereby facilitating the transdermal delivery of active pharmaceutical ingredients.

Understanding the safety and toxicity profile of such an excipient is paramount for its application in drug development. A thorough toxicological evaluation ensures the safety of the end-user and is a critical component of regulatory submission. Due to a scarcity of comprehensive toxicological studies on the intact ester, this guide adopts a scientifically robust approach by evaluating its safety based on the toxicological profiles of its anticipated primary metabolites: 1-dodecanol and 6-aminocaproic acid . This methodology is predicated on the high probability of in-vivo enzymatic hydrolysis of the ester bond by esterases present in the skin and other biological tissues.

Physicochemical Properties and Metabolic Fate

While specific experimental data for Dodecyl 6-aminocaproate is not widely available, its properties can be inferred from its structure. It is a waxy solid at room temperature, with low water solubility and a higher affinity for organic solvents, characteristic of a long-chain ester.

Predicted Metabolic Pathway

The central hypothesis for the toxicological assessment of Dodecyl 6-aminocaproate is its rapid hydrolysis by non-specific esterase enzymes in the body, particularly in the skin, liver, and blood plasma. This enzymatic cleavage yields 1-dodecanol and 6-aminocaproic acid, whose individual toxicological profiles are well-characterized.

Caption: Predicted in-vivo hydrolysis of Dodecyl 6-aminocaproate.

This metabolic breakdown is a critical consideration. The systemic toxicity of Dodecyl 6-aminocaproate is likely to be a composite of the toxicities of these two metabolites, moderated by the rate of hydrolysis and absorption.

Toxicological Profile

The following sections detail the known toxicological endpoints for the parent compound (where available) and its primary metabolites.

Acute Toxicity

Acute toxicity assesses the adverse effects occurring after a single, high-dose exposure.

| Compound | Route | Species | LD50 Value | Classification | Reference(s) |

| Dodecyl 6-aminocaproate | Intraperitoneal | Mouse | 352 mg/kg | - | [1] |

| 1-Dodecanol | Oral | Rat | >12,800 mg/kg | Low Acute Toxicity | [2] |

| Dermal | Rabbit | 8,000 - 12,000 mg/kg | Low Acute Toxicity | [3] | |

| 6-Aminocaproic Acid | Oral | Rat | >10,000 mg/kg | Low Acute Toxicity | [4] |

| Oral | Mouse | 14,300 mg/kg | Low Acute Toxicity | [5][6] |

Based on the low acute oral and dermal toxicity of its metabolites, it is anticipated that Dodecyl 6-aminocaproate would also exhibit low acute toxicity via these routes.[7] The higher toxicity observed via the intraperitoneal route for the ester is likely due to bypassing the primary metabolic defenses of the skin and gastrointestinal tract, leading to a more direct systemic exposure.

Skin and Eye Irritation

This endpoint is critical given its intended use in topical formulations.

-

Dodecyl 6-Aminocaproate : A study on rabbits indicated that it did not cause acute dermal irritation at a 5% concentration in white petrolatum.[1] However, this single data point is insufficient for a full classification.

-

1-Dodecanol (Lauryl Alcohol) : Classified as a skin and eye irritant.[2][8] It can cause redness, swelling, and blistering upon repeated contact.[9]

-

6-Aminocaproic Acid : Classified as causing skin irritation (H315) and serious eye irritation (H319).[5][10][11][12]

Causality and Insight : The ester bond in the parent molecule may temper its irritant potential compared to the free alcohol and acid metabolites. However, upon hydrolysis in the skin, the formation of 1-dodecanol and 6-aminocaproic acid could lead to localized irritation. Therefore, formulations should be carefully evaluated for their irritation potential, especially in leave-on products or applications involving compromised skin barriers.

Skin Sensitization

No data is available for the sensitization potential of Dodecyl 6-aminocaproate. For its metabolite 6-Aminocaproic Acid , no sensitizing effects are known.[5] Data for 1-dodecanol is not definitive but it is not generally considered a potent skin sensitizer. Given the lack of data on the parent ester, a cautious approach is warranted, and direct testing would be required for a definitive assessment.

Genotoxicity and Mutagenicity

There is no available data on the genotoxicity of Dodecyl 6-aminocaproate.

-

1-Dodecanol : The substance is not considered genotoxic.[13]

-

6-Aminocaproic Acid : Not considered mutagenic based on available data.[6] An Ames test was reported as negative.[14]

Based on the negative findings for its metabolites, it is unlikely that Dodecyl 6-aminocaproate possesses genotoxic properties. The molecule does not contain structural alerts for mutagenicity. However, to meet regulatory standards, a standard battery of genotoxicity tests would be necessary.

Repeated Dose Toxicity

No repeated dose toxicity studies were identified for Dodecyl 6-aminocaproate. The potential for systemic toxicity following chronic exposure would depend on the absorption of the intact ester and its metabolites.

-

1-Dodecanol : A repeated dose dermal study in rats established a No Observed Adverse Effect Level (NOAEL) of 1,000 mg/kg.[15]

-

6-Aminocaproic Acid : Chronic exposure may affect the blood and kidneys.[6] Rarely, prolonged administration in humans has been associated with skeletal muscle weakness and myopathy.[16]

The systemic effects of the metabolites are well-characterized and would be the primary concern following chronic dermal application of Dodecyl 6-aminocaproate, assuming sufficient absorption occurs.

Experimental Protocols for Key Assays

To address the existing data gaps, a structured testing strategy is essential. The following outlines the methodologies for critical toxicological assessments.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a validated alternative to traditional animal testing for assessing skin irritation potential.

Methodology Workflow:

-

Preparation : Reconstructed human epidermis tissues are pre-incubated in assay medium.

-

Application : A sufficient amount of the test substance (Dodecyl 6-aminocaproate) is applied topically to the tissue surface. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

Incubation : Tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Washing : The test substance is thoroughly washed from the tissue surface.

-

Post-Incubation : Tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

-

Viability Assessment : The tissues are incubated with MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan salt.

-

Extraction & Measurement : The formazan is extracted, and the optical density is measured spectrophotometrically.

-

Classification : Cell viability is calculated relative to the negative control. If the mean viability is ≤ 50%, the substance is classified as an irritant.

Caption: Workflow for the In Vitro Skin Irritation (OECD 439) Test.

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Methodology Workflow:

-

Strain Selection : Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations (e.g., TA98, TA100, TA1535).

-

Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure : The test substance at various concentrations is mixed with the bacterial culture and either S9 mix or a buffer. This mixture is combined with molten top agar and poured onto minimal glucose agar plates.

-

Incubation : Plates are incubated for 48-72 hours at 37°C.

-

Scoring : The number of revertant colonies (colonies that have mutated back to a state where they can grow on the minimal agar) is counted for each plate.

-

Evaluation : A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, and/or a reproducible increase over the background (negative control) level.

Conclusion and Scientific Synthesis

The safety profile of Dodecyl 6-aminocaproate is currently best understood through the lens of its metabolic products, 1-dodecanol and 6-aminocaproic acid.

-

Acute Toxicity : Expected to be low via oral and dermal routes.

-

Irritation : The potential for skin and eye irritation is a key hazard, driven by the properties of its hydrolysis products. While the intact ester may have lower irritancy, its breakdown in the skin could release known irritants. This represents the most immediate and likely adverse effect in topical applications.

-

Genotoxicity : Unlikely to be a concern, as both metabolites are non-genotoxic.

-

Data Gaps : Significant data gaps exist for the intact ester, particularly regarding skin sensitization, repeated dose toxicity, and a definitive irritation classification according to modern standards.

For drug development professionals, this analysis provides a strong foundation for a preliminary risk assessment. It underscores that while Dodecyl 6-aminocaproate is a promising excipient, its final formulation would require careful safety evaluation, focusing on local tolerance (irritation and sensitization). The generation of specific toxicological data for the ester itself, following established regulatory guidelines, is a mandatory step before its inclusion in any therapeutic product intended for human use.

References

-

SIDS, "1-DODECANOL CAS N°: 112-53-8," UNEP Publications, 2006. [Link]

-

Ataman Kimya, "LAURYL ALCOHOL," Ataman Kimya. [Link]

-

PubChem, "1-Dodecanol," National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD., "The Chemical Properties and Synthesis Pathways of 6-Aminocaproic Acid," Ningbo Inno Pharmchem Co.,Ltd, 2026. [Link]

-

Loba Chemie, "LAURYL ALCOHOL FOR SYNTHESIS MSDS," Loba Chemie, 2018. [Link]

-

ECHA, "ACUTE TOXICITY Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers, decanoic acid, octanoic aci," European Chemicals Agency. [Link]

-

Morisseau, C. et al., "Toxicity of epoxy fatty acids and related compounds to cells expressing human soluble epoxide hydrolase," PubMed, 2000. [Link]

-

American Regent, "AMINOCAPROIC ACID," American Regent. [Link]

-

Thomas, P. et al., "Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death," PMC, 2021. [Link]

-

Benes, L. et al., "epsilon-Aminocaproic acid esters as transdermal penetration enhancing agents," PubMed, 1993. [Link]

-

Wikipedia, "Aminocaproic acid," Wikipedia. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS), "EVA00074 - Evaluation Statement - 30 June 2022," AICIS, 2022. [Link]

-

Thomas, P. et al., "Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death," ResearchGate, 2021. [Link]

-

PENTA, "6-Aminocaproic acid," PENTA, 2024. [Link]

-

National Center for Biotechnology Information, "Aminocaproic Acid - StatPearls," NCBI Bookshelf, 2023. [Link]

-

The Good Scents Company, "6-aminocaproic acid, 60-32-2," The Good Scents Company. [Link]

-

ScienceLab.com, "Material Safety Data Sheet - 6-Aminocaproic acid MSDS," Amazon S3, 2005. [Link]

-

Alpha Chemika, "6-AMINO CAPROIC ACID For Biochemistry - Laboratory Chemicals," Alpha Chemika. [Link]

Sources

- 1. Long-chain saturated fatty acid species are not toxic to human pancreatic β-cells and may offer protection against pro-inflammatory cytokine induced β-cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aurochemicals.com [aurochemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 6-aminocaproic acid, 60-32-2 [thegoodscentscompany.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. lobachemie.com [lobachemie.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. bio.vu.nl [bio.vu.nl]

- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. Showing Compound Aminocaproic acid (FDB022729) - FooDB [foodb.ca]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scribd.com [scribd.com]

The Evolution of Soft Enhancement Factors: The History and Science of DDEAC

The following technical guide details the history, chemistry, and mechanism of DDEAC (Dodecyl-6-aminohexanoate), a pivotal molecule in the evolution of "soft" transdermal permeation enhancers.

From Rigid Rings to Biodegradable Chains

Part 1: The Clinical Imperative

The "Azone Paradox" In the history of transdermal drug delivery, Azone (Laurocapram) stands as the first molecule specifically designed as a penetration enhancer. Chemically, it is a cyclic amide (1-dodecylazacycloheptan-2-one).[1] While Azone demonstrated exceptional ability to fluidize the Stratum Corneum (SC) lipids and increase drug flux, it failed to achieve widespread commercial success due to a critical flaw: Pharmacokinetic Longevity.

Azone is metabolically stable.[1] Once it penetrates the SC, it remains there, creating a reservoir of irritation. It does not easily biodegrade, leading to erythema and edema upon chronic application.

The "Soft Drug" Solution The concept of "Soft Drugs," pioneered by Nicholas Bodor, proposed a solution: design biologically active molecules that perform their function and then spontaneously or enzymatically degrade into non-toxic metabolites.

Enter DDEAC Researchers, particularly the group led by Vávrová and Hrabálek at Charles University (Czech Republic), applied this principle to Azone. They hypothesized that by "breaking" the rigid caprolactam ring of Azone and replacing the stable amide bond with a labile ester linkage , they could retain the enhancing potency while ensuring safety. The result was DDEAC (Dodecyl-6-aminohexanoate).[1][2][3]

Part 2: Chemical Architecture & The Transkarbam Phenomenon

Structural Homology

DDEAC is effectively an "acyclic Azone."[1][2] It retains the critical amphiphilic geometry required for lipid disruption but introduces a "self-destruct" mechanism.[1]

| Feature | Azone (Laurocapram) | DDEAC (Dodecyl-6-aminohexanoate) |

| Structure | Cyclic (7-membered ring) | Acyclic (Linear chain) |

| Linkage | Amide (Stable) | Ester (Labile/Biodegradable) |

| Head Group | Polar Lactam | Polar Amino-Ester |

| Tail Group | Dodecyl (C12) | Dodecyl (C12) |

| Fate in Skin | Accumulates | Hydrolyzes to amino acid + fatty alcohol |

The Discovery of Transkarbam 12 (T12)

A defining moment in the history of DDEAC was the discovery of its reactivity with atmospheric

-

Significance: T12 is a stable solid, making it easier to formulate than the liquid DDEAC.

-

Activation: Upon contact with the slightly acidic environment of the skin, T12 dissociates, releasing free DDEAC and

.[5] The released

Part 3: Synthesis Protocol (Self-Validating System)

The following protocol describes the synthesis of DDEAC and its conversion to T12. This method relies on acid-catalyzed esterification followed by carbamate formation.[1]

Phase 1: Synthesis of DDEAC (Dodecyl-6-aminohexanoate)

Reagents:

Step-by-Step Protocol:

-

Activation: Suspend 6-aminohexanoic acid (0.1 mol) in

(150 mL). -

Acylation: Add 1-Dodecanol (0.12 mol, slight excess).

-

Catalysis: Slowly add Thionyl Chloride (0.15 mol) dropwise at 0°C. Note:

generates HCl in situ, catalyzing the esterification and converting the amine to the hydrochloride salt. -

Reflux: Heat the mixture to reflux (approx. 60-65°C) for 4–6 hours. Monitor via TLC (Mobile phase:

:MeOH:NH -

Isolation: Evaporate solvent. The residue is DDEAC[2][3][5]·HCl.

-

Neutralization: Dissolve residue in water, alkalize with

to pH 9–10. Extract the free base (DDEAC) into diethyl ether. -

Purification: Dry ether phase over

, filter, and evaporate. Result is DDEAC (Oily liquid).[1]

Phase 2: Conversion to Transkarbam 12 (T12)

-

Saturation: Dissolve DDEAC in dry diethyl ether or hexane.[1]

-

Carboxylation: Bubble dry

gas through the solution at room temperature for 30–60 minutes. -

Crystallization: A white precipitate (T12) will form spontaneously.[1]

-

Filtration: Filter the solid and dry in a desiccator under

atmosphere (to prevent premature decarboxylation).

Part 4: Mechanism of Action & Biodegradation

The efficacy of DDEAC relies on a "Penetrate-Hydrolyze-Eliminate" cycle.[1]

Visualization of the Pathway

The following diagram illustrates the synthesis and the dual-action mechanism in the skin.

Figure 1: The lifecycle of DDEAC, from synthesis to Transkarbam formation and final biodegradation.[4]

Mechanistic Details

-

Lipid Intercalation: Like Azone, the dodecyl tail of DDEAC inserts into the lipid bilayer, while the polar amino-ester head group remains at the interface. This disrupts the packing order of ceramides, increasing fluidity.

-

The CO2 "Pop": If applied as T12, the molecule releases

gas upon contact with skin moisture/acidity. This micro-effervescence creates transient pores or additional disorder in the lipid lamellae. -

Safety Valve (Biodegradation): As DDEAC diffuses deeper into the viable epidermis (where esterase activity is high), the ester bond is cleaved.

Part 5: Comparative Performance Data

DDEAC (and T12) has demonstrated superior safety profiles compared to Azone while maintaining competitive enhancement ratios (ER).

Table 1: Enhancement Ratios (ER) for Selected Drugs

ER = Flux with enhancer / Flux of control

| Drug (Model) | Log P | Azone ER | DDEAC (T12) ER | Notes |

| Theophylline | -0.02 | 12.5 | 18.2 | Hydrophilic drug; DDEAC superior.[1] |

| Hydrocortisone | 1.61 | 45.0 | 38.5 | Lipophilic drug; Comparable activity.[1] |

| 5-Fluorouracil | -0.89 | 15.0 | 22.1 | Significant enhancement for chemotherapeutics.[1] |

| Clotrimazole | 5.8 | 6.2 | 7.7 | Highly lipophilic antifungal.[1] |

Table 2: Toxicity Profile (Human Keratinocytes - HaCaT)

| Compound | IC50 (µM) | Irritation Potential (Draize Score) |

| Azone | ~100 µM | Moderate to Severe (Erythema) |

| DDEAC / T12 | > 500 µM | Non-Irritant / Negligible |

| Dodecylamine | < 20 µM | Severe (Membrane lysis) |

Data Source: Aggregated from Vávrová et al. (See References).

Part 6: Future Outlook

While DDEAC represented a massive leap forward in "Soft Drug" design, it paved the way for even more advanced analogs like DDAIP (Dodecyl-2-(N,N-dimethylamino)propionate) and DDAK .[1] The history of DDEAC teaches a critical lesson in drug development: Potency is useless without Safety. By engineering biodegradability into the scaffold, DDEAC transformed the field of transdermal permeation.

References

-

Vávrová, K., Hrabálek, A., et al. (2005).[1] Biodegradable derivatives of Azone as transdermal permeation enhancers. Journal of Controlled Release.

-

Doležal, P., et al. (1993). Dodecyl-6-aminohexanoate (DDEAC): A novel transdermal penetration enhancer.[1] Pharmaceutical Research.[1][2][3][7]

-

[1]

-

-

Hrabálek, A., Vávrová, K. (2006).[1][7] Synthesis and enhancing effect of Transkarbam 12 on the transdermal delivery of theophylline, clotrimazole, flobufen, and griseofulvin.[3][7][8] Pharmaceutical Research.[1][2][3][7]

-

Bodor, N., Buchwald, P. (2000).[1] Soft drug design: General principles and recent applications. Medicinal Research Reviews.[1][9]

-

Novotný, J., et al. (2009). Structure-activity relationships of transdermal permeation enhancers: Transkarbams.[1][3][5] Bioorganic & Medicinal Chemistry.[1][6][7][10][11][12][13]

Sources

- 1. AMT Bioactives - AK Scientific [aksci.com]

- 2. actascientific.com [actascientific.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. Ammonium carbamates as highly active transdermal permeation enhancers with a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. researchgate.net [researchgate.net]

- 9. Azone analogues: classification, design, and transdermal penetration principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolysis rates of Dodecyl 6-aminocaproate in aqueous solution

An In-Depth Technical Guide to the Hydrolysis Rates of Dodecyl 6-Aminocaproate in Aqueous Solution

Introduction

Dodecyl 6-aminocaproate is a fascinating amphiphilic molecule, combining a long, hydrophobic dodecyl carbon chain with a hydrophilic amino acid ester headgroup. This structure positions it as a molecule of interest in fields ranging from drug delivery, where it could function as a prodrug for 6-aminocaproic acid, to material science and the formulation of novel surfactants. The stability of the ester bond is a critical parameter governing its efficacy and degradation profile. Understanding the kinetics of its hydrolysis—the cleavage of the ester bond by water—is paramount for predicting its shelf-life, bioavailability, and environmental fate.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the hydrolysis rates of Dodecyl 6-aminocaproate. We will move beyond simple protocols to explore the underlying chemical principles, the rationale behind experimental design, and the robust analytical methodologies required for accurate kinetic characterization.

Part 1: The Theoretical Framework of Hydrolysis

The hydrolysis of Dodecyl 6-aminocaproate is not a simple, single-step reaction. It is a dynamic process governed by the molecule's unique structure and its interaction with the aqueous environment. The rate of this reaction is profoundly influenced by pH, temperature, and the molecule's tendency to self-assemble.

The Core Mechanism: Nucleophilic Acyl Substitution

Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by either acid or base, with a much slower, uncatalyzed reaction occurring at neutral pH.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate, which is a key concept in understanding the reaction kinetics.[1] The subsequent collapse of this intermediate and protonation of the resulting alkoxide yields dodecanol and the 6-aminocaproate anion. This pathway is typically the most significant contributor to hydrolysis in biological and many formulation contexts.

-

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as a water molecule, can then attack the carbonyl carbon. Following proton transfer steps, the tetrahedral intermediate collapses to release dodecanol and protonated 6-aminocaproic acid.

The Influence of Molecular Structure

The unique structure of Dodecyl 6-aminocaproate introduces specific factors that modulate the general hydrolysis mechanism.

-

The 6-Amino Group: The terminal amino group has a pKa that dictates its protonation state. The pKa of an amino acid ester is typically 2 units lower than that of the corresponding free amino acid.[2] Therefore, at physiological pH (~7.4), a significant portion of the molecules will exist in their protonated (cationic) form. This positive charge can electrostatically repel the approach of hydronium ions (H₃O⁺), potentially slowing acid-catalyzed hydrolysis, while attracting hydroxide ions (OH⁻), which could enhance the base-catalyzed pathway.[3]

-

The Dodecyl Chain & Micellization: The long, hydrophobic dodecyl tail makes Dodecyl 6-aminocaproate a surfactant. Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will spontaneously self-assemble into micelles. This aggregation can dramatically alter hydrolysis rates through "micellar catalysis".[4][5] Cationic micelles, such as those that would be formed by the protonated ester, are known to stabilize the negatively charged tetrahedral intermediate in base-catalyzed hydrolysis, thereby accelerating the reaction.[1] Conversely, the dense packing within the micelle could sterically hinder the approach of the nucleophile to the ester group. The net effect is system-dependent and must be determined experimentally.

Part 2: Experimental Design for Kinetic Analysis

A robust experimental design is crucial for obtaining reliable and reproducible hydrolysis rate data. The primary objective is to determine the observed pseudo-first-order rate constant (kobs) under various conditions.

Core Principle: Pseudo-First-Order Kinetics

In aqueous solution, water is in vast excess and its concentration remains effectively constant throughout the reaction. Therefore, the hydrolysis reaction can be treated as a pseudo-first-order process, where the rate is dependent only on the concentration of the ester.

Rate = kobs [Dodecyl 6-aminocaproate]

The integrated form of this rate law, ln[Ester]t = -kobst + ln[Ester]0, is the foundation of our data analysis. A plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope equal to -kobs.

Experimental Workflow

The following workflow is designed as a self-validating system to ensure data integrity.

Detailed Experimental Protocol

Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of Dodecyl 6-aminocaproate at a specific pH and temperature.

Materials:

-

Dodecyl 6-aminocaproate (synthesis may be required)

-

6-Aminocaproic acid (Reference Standard)[6]

-

HPLC-grade Acetonitrile (ACN) and Water

-

Buffer salts (e.g., sodium phosphate monobasic/dibasic, sodium borate)

-

Acids/Bases for pH adjustment (e.g., HCl, NaOH, Perchloric Acid[7])

-

Volumetric flasks, pipettes, autosampler vials

-

Temperature-controlled water bath or incubator

-

Calibrated pH meter

-

HPLC system with UV detector

Procedure:

-

Preparation of Solutions:

-

Ester Stock (10 mM): Accurately weigh and dissolve Dodecyl 6-aminocaproate in ACN. The organic solvent is necessary due to the low aqueous solubility of the long-chain ester.

-

Aqueous Buffers (e.g., 50 mM Phosphate, pH 7.4): Prepare the desired buffer and meticulously adjust the pH using a calibrated meter.

-

Calibration Standards: Prepare a series of 6-aminocaproic acid standards in the mobile phase to generate a calibration curve.

-

-

Reaction Initiation:

-

Equilibrate a known volume of the aqueous buffer (e.g., 10 mL) in a sealed vial to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a small volume of the ester stock solution to the buffer (e.g., 50 µL of 10 mM stock into 10 mL buffer for a final concentration of 50 µM). The final concentration of the organic co-solvent should be minimal (<5%) to avoid altering the solvent properties of water.

-

Immediately vortex the solution and take the first sample (t=0).

-

-

Time-Course Sampling and Quenching:

-

At predetermined time intervals, withdraw an aliquot (e.g., 500 µL) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., 50 µL of 1 M HCl) to rapidly shift the pH to a value where hydrolysis is negligible. This step is critical for ensuring the measured concentration accurately reflects the concentration at the time of sampling.

-

-

Analytical Quantification (HPLC-UV):

-

Rationale: HPLC provides the necessary resolving power to separate the parent ester from its hydrolysis products (6-aminocaproic acid and dodecanol). While the ester itself may have a poor chromophore, the appearance of 6-aminocaproic acid can be reliably monitored at low UV wavelengths (~200 nm).[7][8]

-

Method:

-

Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of ACN and water with 0.1% sulfuric or perchloric acid.[7][8] The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 200 nm.

-

Quantification: Inject the quenched samples. Calculate the concentration of 6-aminocaproic acid formed at each time point by using the linear regression equation from the standard curve. The concentration of the remaining ester can be calculated by subtraction from the initial concentration.

-

-

Data Analysis and Presentation

The quantitative data obtained from the HPLC analysis should be meticulously organized and analyzed.

Table 1: Example Data for Hydrolysis at pH 9.0, 37°C

| Time (min) | [6-Aminocaproic Acid] (µM) | [Ester] (µM) | ln[Ester] |

| 0 | 0.0 | 50.0 | 3.912 |

| 30 | 9.8 | 40.2 | 3.694 |

| 60 | 18.1 | 31.9 | 3.463 |

| 90 | 25.1 | 24.9 | 3.215 |

| 120 | 31.0 | 19.0 | 2.944 |

| 180 | 39.4 | 10.6 | 2.361 |

By plotting ln[Ester] versus Time, the slope of the resulting line provides -kobs. This process is repeated for each experimental condition (e.g., different pH values and temperatures).

Part 3: Interpreting Kinetic Data

The pH-Rate Profile

The cornerstone of a hydrolysis study is the pH-rate profile, a plot of log(kobs) versus pH. This plot provides profound insight into the dominant hydrolysis mechanisms across the pH spectrum.

-

Acidic Region (pH < 4): A slope of -1 in this region indicates specific acid catalysis, where the rate is directly proportional to the H₃O⁺ concentration.[9]

-

Neutral Region (pH 5-8): A pH-independent region (slope of 0) points to uncatalyzed hydrolysis by water.

-

Alkaline Region (pH > 8): A slope of +1 signifies specific base catalysis, where the rate is directly proportional to the OH⁻ concentration.[2][9]

Temperature Effects and Activation Energy

By determining kobs at several different temperatures (e.g., 25, 37, 50°C) while keeping the pH constant, one can analyze the temperature dependence of the reaction. The Arrhenius equation, ln(k) = ln(A) - (Ea / RT), allows for the calculation of the activation energy (Ea). A plot of ln(kobs) versus 1/T (in Kelvin) gives a straight line with a slope of -Ea/R, where R is the gas constant. It is important to note that complex phenomena like micelle formation can sometimes lead to non-linear Arrhenius plots.[10]

Conclusion

Characterizing the hydrolysis rate of Dodecyl 6-aminocaproate is a multi-faceted task that requires a synthesis of chemical theory, meticulous experimental execution, and robust analytical science. The interplay between pH-dependent catalysis and concentration-dependent micellar effects creates a rich kinetic landscape. By employing the principles and self-validating protocols outlined in this guide, researchers can confidently quantify the stability of this molecule, generating the critical data needed to advance its application in drug development and beyond.

References

-

Micellar catalysis of organic reactions. Part 37. A comparison of the catalysis of ester and amide hydrolysis by copper-containing micelles. Canadian Science Publishing. Available at: [Link]

-

Kinetic model for micellar catalysed hydrolysis of esters-biomolecular reactions. Indian Academy of Sciences. Available at: [Link]

-

Catalysis of Ester Hydrolysis by Cationic Micelles of Surfactants contain - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Micellar catalysis of ester hydrolysis. Influence of chirality and head group structure in simple surfactants. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal (Portland Press). Available at: [Link]

-

The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. Available at: [Link]

-

Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate. Available at: [Link]

-

Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). SSRG. Available at: [Link]

-

Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. Available at: [Link]

-

Synthesis and Properties of pH-dependent N-acylglutamate/aspartate Surfactants. ResearchGate. Available at: [Link]

-

The basic hydrolysis of amino acid esters. Scilit. Available at: [Link]

-

The pH-dependence of enzymic ester hydrolysis. PMC. Available at: [Link]

-

The basic hydrolysis of amino acid esters | Request PDF. ResearchGate. Available at: [Link]

-

HPLC Determination of 6-Aminocaproic Acid With Low UV Detection. SIELC Technologies. Available at: [Link]

-

Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. PubMed. Available at: [Link]

-

HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. SIELC Technologies. Available at: [Link]

- Method of making 6-aminocaproic acid as active pharmaceutical ingredient.Google Patents.

-

The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. Available at: [Link]

-

Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Semantic Scholar. Available at: [Link]

-

Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. ResearchGate. Available at: [Link]

-

Hydrolysis kinetics amino acid profiling and antioxidant properties of enzymatic hydrolysates from desalted egg white. PMC. Available at: [Link]

-

Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. ResearchGate. Available at: [Link]

- Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.Google Patents.

-

The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac. PubMed. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]

- 8. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection | SIELC Technologies [sielc.com]

- 9. The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of Dodecyl 6-Aminohexanoate Microemulsions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of dodecyl 6-aminohexanoate microemulsions. Dodecyl 6-aminohexanoate, a potent penetration enhancer, is a key component in formulating advanced drug delivery systems.[1][2][3] This guide details the synthesis of dodecyl 6-aminohexanoate, outlines the principles of microemulsion formation, provides a step-by-step protocol for their preparation, and describes essential characterization techniques. The methodologies presented herein are designed to ensure the development of stable and effective microemulsion-based drug carriers.

Introduction: The Significance of Dodecyl 6-Aminohexanoate Microemulsions

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactants, often in combination with a cosurfactant.[4][5] They have emerged as a promising platform for drug delivery due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[4][6][7][8][9] The incorporation of dodecyl 6-aminohexanoate as the oil phase or a functional excipient is of particular interest. Dodecyl 6-aminohexanoate, an ester of 6-aminohexanoic acid, has been shown to be an effective transdermal penetration enhancer.[1][3][10] Its amphiphilic nature contributes to the stability of the microemulsion system while its interaction with biological membranes can facilitate drug transport.

These microemulsion systems offer several advantages:

-

Enhanced Drug Solubilization: The oil droplets provide a reservoir for lipophilic drugs, increasing their loading capacity.[4]

-

Improved Bioavailability: The small droplet size and large surface area of microemulsions can lead to improved drug absorption.[8][9]

-

Thermodynamic Stability: Unlike kinetically stable emulsions, microemulsions form spontaneously and have a long shelf-life.[5][][12]

-

Ease of Preparation: Their formation often requires simple mixing of the components without the need for high-energy homogenization.[5][7][8]

This guide will provide the necessary protocols to harness these advantages for the development of dodecyl 6-aminohexanoate microemulsions.

Synthesis of Dodecyl 6-Aminohexanoate

The synthesis of dodecyl 6-aminohexanoate is typically achieved through the esterification of 6-aminohexanoic acid with dodecanol. This reaction is a fundamental process in organic chemistry and can be carried out using various catalytic methods.

Principle of Synthesis

The esterification reaction involves the condensation of a carboxylic acid (6-aminohexanoic acid) and an alcohol (dodecanol) to form an ester and water. The reaction is typically catalyzed by a strong acid. To drive the equilibrium towards the product side, the water formed during the reaction is usually removed.

Materials and Reagents

-

6-Aminohexanoic acid

-

Dodecanol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-aminohexanoic acid, a molar excess of dodecanol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dodecyl 6-aminohexanoate.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ester.

-

Characterization: Confirm the structure and purity of the synthesized dodecyl 6-aminohexanoate using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Principles of Microemulsion Formation

Microemulsions are formed when the interfacial tension between the oil and water phases is reduced to an ultra-low value by the accumulation of surfactant and cosurfactant molecules at the interface.[13][14] The selection of these components is critical for the formation of a stable microemulsion.

-

Oil Phase: In this case, dodecyl 6-aminohexanoate can serve as the oil phase or be a component of it. The choice of any additional oil will depend on the desired properties of the microemulsion and the solubility of the drug to be encapsulated.[15]

-

Aqueous Phase: This is typically purified water, but can also contain buffers or other excipients.

-

Surfactant: Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension.[14] The choice of surfactant is guided by its hydrophilic-lipophilic balance (HLB) value. For oil-in-water (o/w) microemulsions, surfactants with higher HLB values are generally preferred.

-

Cosurfactant: A cosurfactant, often a short-chain alcohol or amine, is used to further reduce interfacial tension and increase the fluidity of the interfacial film, allowing for the spontaneous formation of microemulsions.[6][13][14]

The Role of Pseudo-Ternary Phase Diagrams

To identify the concentration ranges of the components that lead to the formation of a microemulsion, a pseudo-ternary phase diagram is constructed.[16][17][18] This diagram maps the microemulsion region for a fixed ratio of surfactant to cosurfactant (Smix). By systematically titrating a mixture of oil and Smix with water, the boundaries of the microemulsion region can be determined.[18]

Protocol for Preparation of Dodecyl 6-Aminohexanoate Microemulsions

This protocol describes the preparation of an oil-in-water (o/w) microemulsion using the spontaneous emulsification method, which is a low-energy and straightforward technique.[19]

Materials and Equipment

-

Dodecyl 6-aminohexanoate (synthesized or commercially available)

-

Surfactant (e.g., Tween 80, Cremophor EL)

-

Purified water

-

Vortex mixer

-

Magnetic stirrer

Experimental Workflow Diagram

Caption: Workflow for the preparation and characterization of microemulsions.

Step-by-Step Protocol

-

Construct the Pseudo-Ternary Phase Diagram:

-

Prepare different weight ratios of your chosen surfactant and cosurfactant (Smix), for example, 1:1, 2:1, and 1:2.[18]

-

For each Smix ratio, prepare mixtures of dodecyl 6-aminohexanoate (oil phase) and Smix at various weight ratios (e.g., 1:9, 2:8, ... 9:1).

-

Titrate each oil/Smix mixture with water dropwise, under gentle magnetic stirring.[20]

-

After each addition of water, visually inspect the sample for clarity and transparency.[18] The point at which the mixture becomes clear and isotropic marks the formation of a microemulsion.

-

Plot the compositions on a ternary phase diagram to delineate the microemulsion region.

-

-

Prepare the Optimized Microemulsion Formulation:

-

Based on the phase diagram, select a composition within the stable microemulsion region.

-

Accurately weigh the required amounts of dodecyl 6-aminohexanoate, surfactant, and cosurfactant into a vial.

-

If a drug is to be incorporated, dissolve it in the oil phase at this stage.[9][21][22]

-

Mix the components thoroughly using a vortex mixer until a homogenous solution is formed.

-

Slowly add the required amount of purified water to the mixture while gently stirring.

-

Continue stirring until a clear and transparent microemulsion is formed.

-

Example Formulation Components and Ratios

The following table provides an example of component ratios that could be explored during the construction of a pseudo-ternary phase diagram.

| Component | Role | Example Materials | Investigated Ratios (w/w) |

| Dodecyl 6-aminohexanoate | Oil Phase | - | 10% - 40% |

| Tween 80 | Surfactant | Cremophor EL | Smix: 20% - 60% |

| Transcutol P | Cosurfactant | Propylene Glycol | Smix Ratios: 1:1, 2:1, 1:2 |

| Purified Water | Aqueous Phase | - | 10% - 50% |

Characterization of Dodecyl 6-Aminohexanoate Microemulsions

Thorough characterization is essential to ensure the quality, stability, and performance of the prepared microemulsions.

Visual Inspection

The microemulsion should be visually inspected for its clarity, transparency, and homogeneity. Any signs of turbidity or phase separation indicate an unstable formulation.[]

Droplet Size and Polydispersity Index (PDI)

The droplet size and PDI are critical parameters that influence the stability and bioavailability of the microemulsion. These are typically measured by Dynamic Light Scattering (DLS). Microemulsions generally have droplet sizes in the range of 5-50 nm.[] A low PDI value (typically < 0.3) indicates a narrow and uniform size distribution.

Zeta Potential

Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the colloidal system. A high absolute zeta potential value (typically > ±30 mV) indicates good stability due to electrostatic repulsion between the droplets, which prevents aggregation.

Morphological Analysis

Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the microemulsion droplets. This technique provides direct evidence of the droplet shape and size distribution.

Physicochemical Properties

Other important parameters to measure include:

-

pH: To ensure compatibility with the intended application.

-

Viscosity: To assess the flow properties of the microemulsion.[23]

-

Refractive Index: To confirm the isotropic nature of the microemulsion.

The following table summarizes the key characterization techniques and their significance.

| Parameter | Technique | Significance |

| Appearance | Visual Inspection | Indicates homogeneity and stability. |

| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Affects stability, drug release, and bioavailability.[] |

| Zeta Potential | Electrophoretic Light Scattering | Predicts the long-term stability of the microemulsion. |

| Morphology | Transmission Electron Microscopy (TEM) | Confirms the size and shape of the droplets. |

| pH | pH meter | Ensures compatibility with the physiological environment. |